1,6-Naphthyridine-4-carbaldehyde
Overview
Description
1,6-Naphthyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms.
Mechanism of Action
Target of Action
1,6-Naphthyridine-4-carbaldehyde is a pharmacologically active compound with a variety of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase, a protein that plays a critical role in cancer cell survival, growth, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction inhibits the activity of c-Met kinase, leading to a decrease in cancer cell survival and proliferation .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects various biochemical pathways involved in cancer cell survival and growth . .
Result of Action
The inhibition of c-Met kinase by this compound results in decreased cancer cell survival and proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers associated with c-Met kinase activity .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a novel scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing cancer cell growth. Additionally, this compound has been shown to interact with bovine serum albumin, a protein that plays a key role in the transport and distribution of various endogenous and exogenous substances in the bloodstream .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This effect is mediated through the inhibition of c-Met kinase, which plays a critical role in cell signaling pathways that regulate cell growth and survival. Furthermore, this compound has been reported to influence gene expression and cellular metabolism, leading to alterations in the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival . Additionally, this compound has been shown to interact with other proteins and enzymes, leading to changes in their activity and function. For example, the compound’s interaction with bovine serum albumin affects the protein’s ability to transport and distribute various substances in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under other conditions, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy in inhibiting cancer cell growth increases with dosage up to a certain point, beyond which further increases in dosage do not result in additional benefits and may instead cause harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, this compound’s interaction with c-Met kinase influences the enzyme’s activity, thereby affecting the metabolic pathways that regulate cell growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with bovine serum albumin plays a key role in its transport and distribution in the bloodstream . Additionally, this compound may interact with other transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound’s interaction with c-Met kinase may involve its localization to the cell membrane, where the enzyme is typically found . This localization is essential for the compound’s ability to inhibit the enzyme’s activity and exert its anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often involve refluxing in ethanol in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 1,6-Naphthyridine-4-carboxylic acid.
Reduction: 1,6-Naphthyridine-4-methanol.
Substitution: Various substituted naphthyridine derivatives, depending on the reagents used.
Scientific Research Applications
1,6-Naphthyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of diagnostic agents and in photophysical applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different substitution patterns and reactivity.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and its distinct reactivity profile.
Uniqueness
1,6-Naphthyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
1,6-naphthyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-2-3-10-5-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHSZVYWVMOTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.